Product packaging for 5-Chloro-4-methylindazole(Cat. No.:)

5-Chloro-4-methylindazole

Cat. No.: B12273363
M. Wt: 166.61 g/mol
InChI Key: KEIOHPFUBHDTSO-UHFFFAOYSA-N
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Description

5-Chloro-4-methylindazole is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2 B12273363 5-Chloro-4-methylindazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-methyl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIOHPFUBHDTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Reactivity of 5 Chloro 4 Methylindazole

Strategic Approaches to Indazole Core Construction

The synthesis of the indazole nucleus is a well-established field in organic chemistry, with numerous methods developed to form the bicyclic system. These strategies can be broadly categorized into those that form the pyrazole (B372694) ring via cyclization reactions and those that rely on the transformation of specifically designed precursors.

Cyclization Reactions for Indazole Formation

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing powerful tools for constructing the indazole ring. These methods often involve the formation of a crucial N-N bond or a C-N bond in the final ring-closing step.

One modern approach involves the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines. acs.orgacs.org This method can produce various substituted indazoles, including different tautomeric forms, from readily available starting materials. acs.orgorganic-chemistry.org Another significant strategy is the electrochemical radical Csp²–H/N–H cyclization of arylhydrazones, which offers an efficient and sustainable route to 1H-indazoles under operationally simple conditions. rsc.org

The [3+2] cycloaddition of diazo compounds with arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, is a very direct and efficient pathway to a wide array of substituted indazoles under mild reaction conditions. organic-chemistry.orgorgsyn.orgorgsyn.org Depending on the nature of the diazo compound and the substituents, this reaction can yield 1H-indazoles or 3H-indazoles, which may subsequently rearrange. orgsyn.org

Table 1: Selected Cyclization Strategies for Indazole Core Synthesis

Method Starting Materials Key Features Reference(s)
Oxidative Cyclization 2-Aminomethyl-phenylamines Forms N-N bond; can access all three tautomeric forms. acs.org, acs.org
Electrochemical Cyclization Arylhydrazones Radical Csp²–H/N–H cyclization; uses inexpensive electrodes. rsc.org
[3+2] Cycloaddition Diazo compounds + Arynes Forms substituted indazoles efficiently under mild conditions. organic-chemistry.org, orgsyn.org
Reductive Cyclization o-Nitrobenzaldehydes + Anilines One-pot synthesis of 2H-indazoles promoted by a reducing agent. acs.org

Precursor-Based Synthetic Pathways for the Indazole Moiety

Many classical and modern indazole syntheses begin with appropriately substituted benzene (B151609) derivatives, where the pyrazole ring is formed in a subsequent step. researchgate.net These precursor-based pathways are highly valuable as the final substitution pattern of the indazole is often dictated by the substituents on the starting material.

A common strategy involves the condensation of o-halobenzaldehydes or ketones with hydrazine (B178648). chemicalbook.com For instance, an o-fluorobenzaldehyde can be heated with hydrazine to yield the corresponding 1H-indazole. chemicalbook.com Similarly, 2-nitrobenzaldehydes serve as versatile precursors; they can undergo condensation and subsequent reductive cyclization to form the indazole ring. chemicalbook.com A rhodium(III)-catalyzed reaction of azobenzenes with aldehydes represents a one-step, functional-group-compatible synthesis of N-aryl-2H-indazoles, where the azo group directs C-H activation and acts as an internal nucleophile for cyclization. nih.gov

For the specific synthesis of 5-Chloro-4-methylindazole, a logical precursor-based approach would start with a benzene derivative already containing the required methyl and chloro groups in the correct relative positions, such as 2-amino-6-chloro-3-methylaniline or a related 2-nitro-toluene derivative. Subsequent diazotization and cyclization would then form the desired indazole core.

Introduction and Regioselective Modification of Substituents on the Indazole Ring

Achieving the specific 5-chloro-4-methyl substitution pattern requires precise control over the regioselectivity of functionalization reactions. This can be accomplished either by starting with a pre-functionalized precursor or by direct modification of the indazole ring using modern synthetic techniques.

Halogenation Reactions at Position 5 (Chlorination)

Direct halogenation of the indazole ring is a fundamental electrophilic substitution reaction. chemicalbook.com However, controlling the position of halogenation can be challenging, as reactions can yield mixtures of products. chemicalbook.com For instance, chlorination of 1H-indazole in an acidic medium can produce a mixture of 3-chloro, 3,5-dichloro, and 3,5,7-trichloro derivatives. chemicalbook.com

Recent advances have enabled more selective, metal-free halogenation of indazoles. rsc.orgnih.gov By carefully tuning reaction conditions, such as the solvent and the amount of halogenating agent (e.g., N-chlorosuccinimide, NCS), it is possible to achieve mono- or poly-halogenation with high regioselectivity. rsc.orgnih.gov While the C3 position is often highly reactive, conditions can be optimized to favor substitution at other positions, including C5. rsc.org The reactivity of the indazole positions towards electrophilic attack is influenced by the substituent already on the ring, particularly the group at the N1 or N2 position. rsc.orgnih.gov An alternative and often more direct route is to employ a starting material that already contains a chlorine atom at the desired position, such as 4-chloro-3-methylaniline, which can then be converted to the corresponding indazole.

Alkylation Reactions for Methyl Group Introduction at Position 4

The introduction of alkyl groups onto the indazole ring most commonly occurs at one of the nitrogen atoms (N-alkylation), often resulting in a mixture of N1 and N2 regioisomers. bohrium.comnih.gov Direct C-alkylation of the benzene portion of the indazole core is less straightforward.

Therefore, the most common and reliable strategy for synthesizing a C4-methylated indazole is to use a precursor that already contains the methyl group. A plausible synthetic route for this compound would likely start from a compound like 3-chloro-2,6-dimethylaniline. This precursor contains the necessary methyl and chloro groups in the desired orientation relative to the amine that will become part of the pyrazole ring.

Modern methods for C-H functionalization are emerging as a powerful tool for the late-stage diversification of heterocyclic scaffolds. researchgate.net While less common than precursor-based methods for simple alkyl groups, directed C-H activation strategies could potentially be employed to introduce a methyl group at the C4 position.

Directed Regioselective Functionalization Strategies

To overcome the inherent regioselectivity challenges in functionalizing the indazole ring, chemists have developed directed functionalization strategies. These methods use a directing group, temporarily installed on the indazole, to guide a metal catalyst to a specific C-H bond, enabling its selective conversion.

Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. mobt3ath.com By placing a suitable directing group on the indazole nitrogen, it is possible to direct lithiation or metalation to an adjacent position, such as C7. mobt3ath.com

Transition metal-catalyzed C-H functionalization has also been applied to indazoles. nih.gov For example, rhodium(III) catalysts have been used with an N-amide directing group to achieve regioselective olefination at the C7 position. nih.gov Similar strategies could theoretically be adapted to target the C4 position by selecting an appropriate directing group and catalytic system. These advanced methods offer a pathway to highly substituted indazoles that may be difficult to access through classical approaches, providing precise control over the placement of substituents like the methyl group in this compound. researchgate.net

Advanced Chemical Transformations of this compound and Its Intermediates

The reactivity of the this compound core allows for a range of chemical modifications. These transformations are crucial for synthesizing a library of derivatives and for understanding the molecule's chemical behavior.

The derivatization of the indazole ring system is a key strategy for modifying its biological and physical properties. This can be achieved through various reactions, including N-alkylation and C-H functionalization.

N-Alkylation: The indazole nucleus possesses two nitrogen atoms (N-1 and N-2) that can potentially be alkylated. The regioselectivity of N-alkylation is influenced by both steric and electronic factors of the substituents on the indazole ring, as well as the reaction conditions such as the base and solvent employed. masterorganicchemistry.com For this compound, alkylation can lead to a mixture of N-1 and N-2 isomers. The presence of the methyl group at C-4 may sterically hinder alkylation at N-1, potentially favoring the N-2 product, although electronic effects also play a critical role. Studies on substituted indazoles have shown that the choice of an appropriate base and solvent system, such as sodium hydride in tetrahydrofuran, can offer high regioselectivity. masterorganicchemistry.com

C-H Functionalization: Direct C-H activation is a powerful tool for derivatization, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds without pre-functionalization. For the this compound scaffold, the C-3, C-6, and C-7 positions are potential sites for such reactions. Transition metal catalysis, often employing palladium, rhodium, or copper, can facilitate the regioselective introduction of aryl, alkyl, or other functional groups. beilstein-journals.orgchim.it The directing effect of the pyrazole ring nitrogen atoms can be exploited to achieve selectivity. For instance, C-H activation strategies have been used to synthesize various 3-substituted indazoles. chim.it

Analogue Synthesis: Research into chloroindazole analogues for potential therapeutic applications has involved the addition of various chemical groups to the chloroindazole backbone to produce new derivatives. msfocus.org This approach, aimed at improving efficacy and reducing side effects, highlights the capacity of the this compound scaffold to be extensively modified to create a diverse range of compounds. msfocus.org

Palladium-catalyzed cross-coupling reactions are fundamental transformations for creating C-C and C-heteroatom bonds in modern organic synthesis. The chlorine atom at the C-5 position of this compound serves as a handle for these reactions, though it is generally less reactive than bromine or iodine. fishersci.es

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. fishersci.es For this compound, a Suzuki-Miyaura reaction would enable the introduction of an aryl or vinyl group at the C-5 position. While aryl chlorides are challenging substrates, advances in catalyst systems, particularly the use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, have made these transformations more feasible. organic-chemistry.orgharvard.edu The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

Catalyst / Ligand Base Solvent Temperature (°C) Notes
Pd(OAc)₂ / PCy₃ K₃PO₄ Toluene 100 Effective for a range of aryl chlorides. organic-chemistry.org
Pd₂(dba)₃ / P(t-Bu)₃ Cs₂CO₃ Dioxane 80 High activity at lower temperatures. harvard.edu
PdCl₂(dppf) K₂CO₃ Dioxane/H₂O 100 Often used for heteroaryl chlorides.
NHC-Pd Complex K₂CO₃ Water 80-120 "Green chemistry" approach. acs.org

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com This would allow for the vinylation of the C-5 position of this compound. The reaction mechanism involves oxidative addition, migratory insertion of the olefin, and β-hydride elimination. libretexts.org Phosphine-free catalyst systems and the use of ionic liquids have been explored to improve efficiency and catalyst recycling. organic-chemistry.orgnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nrochemistry.comorganic-chemistry.org Applying this to this compound would yield a 5-alkynyl-4-methylindazole derivative. The reaction is valued for its mild conditions, often performed at room temperature with an amine base. nrochemistry.comorganic-chemistry.org

The functional groups on this compound and its precursors are susceptible to oxidation and reduction, providing pathways to further functionalized derivatives.

Reduction: The reduction of nitro-substituted indazoles is a common strategy for introducing an amino group. For instance, the reduction of N-alkyl-5-nitroindazoles using stannous chloride (SnCl₂) in ethanol (B145695) has been reported. tandfonline.comresearchgate.net Interestingly, this reaction can also induce concurrent chlorination at the C-4 position, directly forming a 4-chloroindazole skeleton. tandfonline.comresearchgate.net This suggests a potential synthetic route to this compound intermediates. The indazole ring itself can be reduced under more forcing conditions, such as catalytic hydrogenation, which typically reduces the benzene ring portion to yield tetrahydroindazoles. scispace.com

Oxidation: The methyl group at the C-4 position is a potential site for oxidation. Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), an alkyl group on an aromatic ring can be oxidized to a carboxylic acid. This would transform this compound into 5-chloro-1H-indazole-4-carboxylic acid, a valuable intermediate for further derivatization, such as amidation.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org The indazole ring system is inherently electron-deficient, which facilitates this type of reaction.

The SNAr reaction at the C-5 position of this compound would proceed via a two-step addition-elimination mechanism.

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the benzene ring portion and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The negative charge is delocalized across the ring and, importantly, onto the pyrazole ring nitrogen atoms, which helps to stabilize the intermediate.

Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the 5-substituted-4-methylindazole product. libretexts.org

The rate of this reaction is influenced by the strength of the nucleophile and the ability of the ring to stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.com The electron-withdrawing nature of the fused pyrazole ring activates the system towards nucleophilic attack, making the C-5 chlorine a viable leaving group for reactions with strong nucleophiles like alkoxides, amines, or thiolates. wikipedia.orggoogle.com

Elucidation of Reaction Mechanisms and Kinetics in this compound Synthesis

Understanding the mechanisms of reactions used to synthesize and functionalize this compound is crucial for optimizing reaction conditions and predicting product outcomes.

While the indazole ring is generally electron-deficient, electrophilic aromatic substitution (EAS) can occur, typically requiring forcing conditions. The substitution pattern on the benzene portion of the ring is directed by the existing substituents. In this compound, the directing effects of the chloro and methyl groups, as well as the deactivating effect of the fused pyrazole ring, must be considered.

Mechanism: The general mechanism for EAS involves the attack of the aromatic π-system on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate (an arenium ion or σ-complex). smolecule.com A subsequent deprotonation step restores the aromaticity of the ring. smolecule.com

Regioselectivity: The regiochemical outcome of EAS on this compound is complex.

The methyl group at C-4 is an activating, ortho, para-directing group.

The chloro group at C-5 is a deactivating, ortho, para-directing group.

The fused pyrazole ring is strongly deactivating.

The positions ortho to the methyl group are C-3 (on the pyrazole ring) and C-5 (occupied by chlorine). The position para to the methyl group is C-7. The positions ortho to the chloro group are C-4 (occupied by methyl) and C-6. The position para to the chloro group is N-1. Therefore, electrophilic attack is most likely to occur at the C-6 or C-7 positions. The C-6 position is activated by the ortho-directing chloro group, while the C-7 position is activated by the para-directing methyl group. The precise outcome would depend on the specific electrophile and reaction conditions.

Nitration: A relevant example is the nitration of 5-chloro-1H-indazole, which yields 5-chloro-4-nitro-1H-indazole under standard nitrating conditions (a mixture of nitric acid and sulfuric acid). This demonstrates that electrophilic substitution can occur on the chloro-indazole skeleton and provides a direct precedent for substitution at the C-4 position, ortho to the chlorine. This suggests that for a substrate like 4-methyl-1H-indazole, nitration would likely be directed to the C-5 position. For this compound, further nitration would likely be difficult due to the presence of two deactivating groups (Cl and the pyrazole ring) and a moderately activating group (methyl), but if it were to occur, the C-6 or C-7 positions would be the most probable sites.

Nucleophilic Substitution Mechanisms

The substitution of the chlorine atom at the C5 position of this compound is anticipated to proceed primarily via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is common for aryl halides, particularly on heterocyclic systems, and is distinct from SN1 or SN2 reactions which are unfavorable on sp²-hybridized carbons of an aromatic ring. wikipedia.orgwikipedia.org The SNAr mechanism involves a two-step addition-elimination sequence.

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the chloro leaving group (the ipso-carbon). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The aromaticity of the indazole ring is temporarily broken in this step, which is typically the rate-determining step of the reaction. masterorganicchemistry.comscribd.com In the second, faster step, the leaving group (Cl⁻) is expelled, and the aromaticity of the ring system is restored.

The reactivity of the substrate is significantly influenced by the electronic environment of the ring:

Indazole Ring : The heterocyclic nature of the indazole ring, particularly the electron-withdrawing character of the nitrogen atoms, helps to stabilize the negative charge in the Meisenheimer intermediate, making the ring more susceptible to nucleophilic attack than a simple chlorobenzene. wikipedia.org

Methyl Group (C4) : The methyl group at the C4 position is an electron-donating group (EDG). Located ortho to the site of substitution, its +I (inductive) effect slightly destabilizes the anionic intermediate, which could modestly decrease the reaction rate compared to an unsubstituted 5-chloroindazole.

Chloro Group (C5) : The chlorine atom serves as the leaving group. While its electronegativity activates the ring towards attack, its ability as a leaving group is also crucial. In SNAr reactions, the C-X bond is broken in the second, fast step, so the bond strength is less important than the atom's ability to stabilize a negative charge and its electronegativity to polarize the C-X bond. The typical reactivity order for halogens in SNAr is F > Cl > Br > I, as the highly electronegative fluorine atom is most effective at stabilizing the intermediate carbanion by induction, making the initial attack faster. masterorganicchemistry.comscribd.com

Leaving GroupRelative Reactivity in SNArRationale
-FHighestMost electronegative, strongly activates the ring towards nucleophilic attack (rate-determining step).
-ClHighGood balance of electronegativity and leaving group ability.
-BrMediumLess electronegative than chlorine, providing less activation.
-ILowestLeast electronegative, weakest activation for the initial attack.
This interactive table illustrates the general leaving group trend in SNAr reactions. masterorganicchemistry.comscribd.com

Mechanistic Studies of Rearrangement Reactions

Rearrangement reactions are pivotal in the synthesis of many heterocyclic scaffolds, including indazoles. While specific rearrangement studies on the final this compound molecule are not prominent in the literature, mechanistic investigations into its synthesis reveal key isomerizations.

A significant rearrangement occurs in synthetic routes that utilize the [3+2] cycloaddition of a substituted benzyne (B1209423) with a diazo compound. orgsyn.org The initial product of this cycloaddition is a 3H-indazole derivative. This isomer is generally less stable than the corresponding 1H-indazole. orgsyn.orgnih.gov The 3H-indazole intermediate can undergo a rearrangement to the thermodynamically more stable 1H-tautomer. This transformation is believed to occur through a orgsyn.orgCurrent time information in Bangalore, IN.-hydrogen shift, which is thermally allowed and often happens spontaneously during the reaction workup. orgsyn.org

For instance, the synthesis of the indazole core could proceed from a 4-chloro-3-methylbenzyne intermediate. The cycloaddition with a diazo compound would first yield a 5-Chloro-4-methyl-3H-indazole, which would then rapidly tautomerize to the final, more stable 1H-indazole product.

Other complex rearrangements, such as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, are known for transforming heterocyclic rings but would represent a more speculative pathway for this compound without dedicated experimental study. researchgate.net

Kinetic Analysis of Key Synthetic Steps

A kinetic analysis of a key synthetic step provides quantitative insight into the reaction mechanism, including the determination of the rate law and activation energy. A plausible and established route for indazole synthesis involves the condensation of an o-halobenzaldehyde derivative with hydrazine. researchgate.net For this compound, a key step for kinetic study would be the cyclization of a precursor like 2-fluoro-4-chloro-5-methylbenzaldehyde with hydrazine.

Methodology for Kinetic Analysis: The reaction would be performed at several different temperatures. At timed intervals, aliquots of the reaction mixture would be quenched and analyzed by a quantitative method like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the reactant and product. jst.go.jpku.edu

The data would be used to determine:

Rate Constants (k): The specific rate constant (k) would be calculated for each temperature from the integrated rate law that corresponds to the determined reaction order.

Activation Energy (Eₐ): The Arrhenius equation relates the rate constant to temperature. By plotting ln(k) versus 1/T (where T is the temperature in Kelvin), the activation energy (Eₐ) can be calculated from the slope of the line (Slope = -Eₐ/R), where R is the ideal gas constant.

The following table provides an illustrative example of the type of data that would be generated from such a kinetic study.

Temperature (K)Rate Constant, k (M⁻¹s⁻¹)ln(k)1/T (K⁻¹)
3530.00025-8.290.00283
3630.00052-7.560.00275
3730.00105-6.860.00268
3830.00201-6.210.00261
This interactive table presents hypothetical data for the kinetic analysis of an indazole synthesis. A plot of ln(k) vs 1/T would yield a straight line, allowing for the calculation of the activation energy.

Such a kinetic profile provides a deeper, quantitative understanding of the reaction's energy requirements and the nature of its transition state.

Computational and Theoretical Studies of 5 Chloro 4 Methylindazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For indazole derivatives, Density Functional Theory (DFT) is a commonly employed method to investigate electronic structure, molecular geometry, and reactivity parameters. dergipark.org.trnih.gov

The electronic properties of indazole derivatives are significantly influenced by the nature and position of substituents on the bicyclic ring. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity and kinetic stability. dergipark.org.trnih.gov

Studies on various indazole derivatives have shown that electron-withdrawing groups, such as a chloro group, tend to lower both HOMO and LUMO energy levels, while electron-donating groups like a methyl group have the opposite effect. For 5-Chloro-4-methylindazole, the chloro substituent at the 5-position and the methyl group at the 4-position would have competing effects on the electron density of the indazole core. Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution and intramolecular interactions. beilstein-journals.org

Below is a table summarizing typical computational data for related indazole derivatives, which can serve as a reference for estimating the properties of this compound.

CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)ΔE (eV)
4-chloro-1H-indazoleB3LYP/6-31G++(d,p)-9.01-1.547.47
4-methyl-1H-indazoleB3LYP/6-31G++(d,p)-8.23-1.217.02

This table presents data for analogous compounds to infer the properties of this compound. researchgate.net

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule. For a relatively rigid structure like this compound, the primary conformational flexibility would arise from the orientation of the methyl group. Quantum chemical calculations, such as DFT, can be used to perform geometry optimization to find the structure corresponding to the lowest energy, or the global minimum. nih.gov While specific studies on the conformational landscape of this compound are not available, the planar indazole ring is expected to be the dominant feature, with minor variations due to the substituents.

Indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole. The relative stability of these tautomers is a critical aspect of their chemistry and is influenced by substitution patterns and the surrounding environment. nih.govresearchgate.net Theoretical calculations have consistently shown that for most unsubstituted and substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govthieme-connect.de For instance, calculations have indicated that 1-methyl-1H-indazole is more stable than 2-methyl-2H-indazole by approximately 3.2–3.6 kcal/mol. thieme-connect.de

The position of the tautomeric equilibrium can be influenced by substituents. For this compound, it is expected that the 1H-tautomer would be the more stable form, though the precise energy difference would require specific calculations.

Tautomer PairMethodEnergy Difference (kcal/mol)More Stable Tautomer
1H-Indazole / 2H-IndazoleMP2/6-31G**//6-31G*2.31H-Indazole
1-Methylindazole / 2-MethylindazoleAb initio3.21-Methylindazole

This table provides data on the relative stability of indazole tautomers based on theoretical calculations. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are invaluable for understanding how molecules like this compound might interact with biological targets and for predicting their reactivity.

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. nih.govtandfonline.com Indazole derivatives are a common scaffold in medicinal chemistry, and numerous docking studies have been performed on various analogs to predict their binding modes with different protein targets. researchgate.netresearchgate.netnih.gov

In a typical docking study, the 3D structure of the ligand (e.g., an indazole derivative) is placed into the binding site of a receptor, and its orientation and conformation are systematically explored. tandfonline.com The interactions, such as hydrogen bonds and hydrophobic interactions, are then scored to estimate the binding affinity. While no specific docking studies on this compound were found, the general approach would involve preparing the 3D structure of the molecule and docking it into the active site of a relevant protein target. The results would provide insights into potential biological activities.

Computational methods can also provide insights into the mechanisms of chemical reactions involving indazole derivatives. For example, DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. beilstein-journals.orgacs.org This allows for a detailed understanding of the reaction pathway and the factors that control selectivity.

Studies on the alkylation of indazoles have used DFT to explain the observed regioselectivity (N1 vs. N2 alkylation). beilstein-journals.org These studies have shown that the outcome of the reaction can be influenced by factors such as the nature of the electrophile, the base, and the solvent, as well as the electronic properties of the indazole itself. For this compound, computational studies could predict the most likely site of electrophilic attack or nucleophilic substitution, providing valuable information for synthetic chemists.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) represents a computational modeling method aimed at revealing the mathematical connections between the chemical structure of a compound and its biological activity. For indazole derivatives, including this compound, QSAR methodologies are instrumental in predicting therapeutic potential and guiding the synthesis of more effective and selective molecules. These models are built by correlating variations in the structural or physicochemical properties of a series of compounds with changes in their measured biological responses.

Recent studies on the broader class of indazole derivatives have successfully employed both 2D and 3D-QSAR techniques to develop robust and predictive models. longdom.orglongdom.org For instance, a comprehensive analysis of 109 indazole derivatives to identify potential Tyrosine Threonine Kinase (TTK) inhibitors resulted in a 2D-QSAR model with a high correlation coefficient (r²) of 0.9512 and strong internal (q² = 0.8998) and external (pred_r² = 0.8661) validation scores, indicating high predictive accuracy. longdom.orglongdom.org Similarly, a 3D-QSAR model for the same series yielded a high internal cross-validation coefficient (q²) of 0.9132, underscoring the reliability of these computational approaches in drug design. longdom.orglongdom.org These models help to identify the key molecular features that govern biological activity, providing a rational basis for the design of new therapeutic agents.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. While specific experimental data for this compound is not extensively detailed in the literature, its descriptors can be calculated using various computational software packages. These descriptors fall into several categories, including electronic, steric, hydrophobic, and topological, which collectively define the compound's potential for interaction with a biological target.

The following table details the types of physicochemical descriptors commonly calculated and analyzed in QSAR studies of indazole and related heterocyclic compounds.

Descriptor CategorySpecific Descriptor ExamplesSignificance in QSAR
ConstitutionalMolecular Weight, Number of H-bond acceptors/donorsProvides basic information on the molecule's size and potential for hydrogen bonding, influencing absorption and distribution. frontiersin.org
TopologicalWiener index, Kier & Hall connectivity indicesDescribes molecular size, shape, and degree of branching, which affects how a molecule interacts with a binding site.
GeometricalMolecular surface area, Molecular volumeRelates to the molecule's 3D shape and size, which is critical for steric interactions with a biological target. longdom.orglongdom.org
ElectronicDipole moment, Partial atomic charges, HOMO/LUMO energiesQuantifies the electronic aspects of the molecule, influencing electrostatic interactions, chemical reactivity, and charge-transfer processes. researchgate.netresearchgate.net
HydrophobicLogP (Octanol-Water Partition Coefficient)Measures the lipophilicity of the compound, which is a key factor in membrane permeability and overall pharmacokinetics. frontiersin.org

Predictive modeling uses the calculated descriptors and known biological activities of a set of compounds to build a mathematical model that can forecast the activity of new or untested molecules like this compound. This approach is particularly valuable for prioritizing compounds for synthesis and experimental testing. The indazole scaffold is a core component of many kinase inhibitors, and QSAR models have been effectively used to predict the potential of various derivatives as anticancer agents. longdom.orgresearchgate.netbiotech-asia.orgnih.gov

Studies on indazole derivatives have led to the development of predictive QSAR models for a range of biological targets. These models highlight which structural features and physicochemical properties are essential for a desired activity. For example, QSAR analyses of indazoles as inhibitors of Hypoxia-inducible factor (HIF)-1α and various protein kinases have demonstrated that specific substitutions on the indazole ring can dramatically enhance or reduce potency. nih.govresearchgate.net One study focusing on indazole derivatives as anticancer agents noted that while certain substitutions significantly improved efficacy, some chloro-substituted compounds showed a negative impact on activity, a relevant consideration for this compound. longdom.org

The table below summarizes findings from predictive QSAR models developed for different classes of indazole derivatives, illustrating the types of biological activities that could potentially be modeled for this compound.

Indazole Derivative ClassPredicted Biological ActivityQSAR Model StatisticsKey Findings/Important Descriptors
General Indazole DerivativesAnticancer (TTK Inhibition)2D-QSAR: r² = 0.9512 3D-QSAR: q² = 0.9132Steric and physicochemical descriptors were identified as crucial for activity. The models provide a framework for designing compounds with enhanced TTK inhibitory effects. longdom.orglongdom.org
Indazole N-oxide DerivativesAntiprotozoal (Anti-chagasic)Statistically significant QSAR model developed.The model helped explain the biological behavior and mechanism of action, linking structure to antiprotozoal efficacy. uchile.cl
General Indazole DerivativesAnticancer (HIF-1α Inhibition)Statistically significant 3D-QSAR models developed.Steric and electrostatic maps provided a structural framework for designing new, potent HIF-1α inhibitors. researchgate.net
Hexahydro Indazole DerivativesAnti-inflammatoryStatistically significant and cross-validated QSAR models.The models successfully established a relationship between structural descriptors and anti-inflammatory activity, enabling the design of more potent compounds. researchgate.net

These examples demonstrate that the QSAR methodology is a powerful tool for computationally evaluating compounds containing the indazole scaffold. By applying similar modeling techniques, the potential biological activities of this compound, particularly as a kinase inhibitor or anti-inflammatory agent, could be predicted, thus guiding its further investigation in drug discovery programs.

Spectroscopic and Structural Elucidation Techniques for 5 Chloro 4 Methylindazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For 5-Chloro-4-methylindazole, NMR is crucial for confirming the substitution pattern on the indazole ring.

Proton NMR (¹H-NMR) Applications in Structure Assignment

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy identifies the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each proton signal are used to assign its position.

In this compound, distinct signals are expected for the aromatic protons on the benzene (B151609) ring, the proton on the pyrazole (B372694) ring (H-3), the methyl protons, and the N-H proton. The aromatic protons' chemical shifts and coupling constants are particularly informative for confirming the substituent positions. The methyl group protons will appear as a singlet, typically in the upfield region. The N-H proton often presents as a broad singlet, and its chemical shift can be concentration-dependent. msu.edu

While specific ¹H-NMR data for this compound is not widely available in the cited literature, data from a closely related compound, 5-chloro-3-methyl-1H-indole, can provide insight into expected chemical shifts. rsc.org For instance, the aromatic protons in a chloro-substituted ring system typically appear in the range of δ 7.0-7.6 ppm. rsc.org The methyl group attached to an aromatic system would likely resonate around δ 2.3 ppm. rsc.org

Illustrative ¹H-NMR Data for a Related Indazole Derivative

Proton Expected Chemical Shift (ppm) Multiplicity
H-3 ~ 7.9 - 8.1 s
H-6 ~ 7.2 - 7.4 d
H-7 ~ 7.0 - 7.2 d
CH₃ ~ 2.4 - 2.6 s
NH Variable (broad) s

Note: This table is illustrative and based on general principles and data from related compounds.

Carbon-13 NMR (¹³C-NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the number of different carbon environments. smolecule.com The chemical shifts in ¹³C-NMR are sensitive to the electronic environment, with carbons attached to electronegative atoms like chlorine appearing at a lower field. msu.edu

For this compound, distinct signals are expected for the eight carbon atoms. The carbon atom bearing the chlorine (C-5) would be significantly deshielded. The methyl carbon (C-4 methyl) will appear at a high field. The chemical shifts of the aromatic carbons provide confirmatory evidence for the substitution pattern.

Published spectral data for 5-chloro-3-methyl-1H-indole shows aromatic carbons in the range of δ 111-135 ppm, which is a typical region for such systems. rsc.org

Illustrative ¹³C-NMR Data for a Related Indazole Derivative

Carbon Expected Chemical Shift (ppm)
C-3 ~ 135
C-3a ~ 122
C-4 ~ 115
C-5 ~ 128 (deshielded by Cl)
C-6 ~ 120
C-7 ~ 110
C-7a ~ 140
CH₃ ~ 10 - 15

Note: This table is illustrative and based on general principles and data from related compounds.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex structures by revealing correlations between different nuclei. ipb.pt

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. youtube.com For this compound, COSY would show correlations between the coupled aromatic protons (H-6 and H-7), helping to confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. youtube.com This technique is invaluable for assigning the carbon signals based on the already assigned proton spectrum. For example, the proton signal of the methyl group would correlate with its carbon signal.

Studies on substituted indazoles and related heterocycles have demonstrated the power of these advanced NMR techniques in structural elucidation. bohrium.comresearchgate.netdergipark.org.tr

Investigations of Solvent and Isotope Effects on NMR Spectra

The choice of solvent can significantly influence NMR spectra. acs.org Hydrogen-bonding solvents can affect the chemical shifts of N-H protons and nearby carbons. fu-berlin.de For instance, a change in solvent from a non-polar one like chloroform-d (B32938) (CDCl₃) to a polar one like dimethyl sulfoxide-d₆ (DMSO-d₆) can cause notable shifts in proton and carbon resonances, a phenomenon that can be exploited for resolving overlapping signals. acs.org Theoretical calculations, such as the GIAO method, can be used to predict and understand these solvent effects. fu-berlin.deasianresassoc.org

Isotope effects, observed when an atom is replaced by one of its isotopes (e.g., ¹H by ²H), can also provide structural information. These effects are generally small but can be measured with high-field NMR instruments. illinois.edu They can give insights into hydrogen bonding and reaction mechanisms. acs.org The study of isotopic shifts can serve as a reference for establishing the structures of new aromatic heterocycles. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. scispace.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or five decimal places. scispace.com This precision allows for the determination of the elemental formula of a compound. For this compound (C₈H₇ClN₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the calculated theoretical mass. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum, providing further evidence for the presence of a chlorine atom in the molecule. This technique is critical for confirming the identity of newly synthesized compounds. nih.govdiva-portal.org

Table of Compounds Mentioned

Compound Name
This compound
5-chloro-3-methyl-1H-indole
Chloroform-d (CDCl₃)

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The fragmentation pattern is a unique fingerprint that helps confirm the molecular structure.

For this compound (molecular weight: 166.6 g/mol ), the molecular ion peak would be expected at m/z 166. A characteristic feature would be the presence of a significant M+2 peak at m/z 168, with an intensity approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope). biotech-asia.org

Key fragmentation pathways, crucial for confirming the structure, would likely include:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond would result in a fragment ion at m/z 131.

Loss of a Methyl Radical: The expulsion of the methyl group (•CH₃) from the molecular ion would lead to a fragment at m/z 151.

Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for nitrogen-containing heterocyclic rings is the elimination of HCN, which would lead to further daughter ions. researchgate.net

The analysis of these characteristic fragments allows for the piece-by-piece confirmation of the compound's constituent parts—the indazole core, the chloro substituent, and the methyl substituent.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Hypothetical) Ion/Fragment Structure Description
168 [C₈H₇³⁷ClN₂]⁺• Molecular ion peak (³⁷Cl isotope)
166 [C₈H₇³⁵ClN₂]⁺• Molecular ion peak (M+•, ³⁵Cl isotope)
151 [C₈H₄ClN₂]⁺ Loss of a methyl radical (•CH₃) from M+•

Note: The fragmentation data presented is hypothetical and based on established principles of mass spectrometry, as specific experimental data for this compound is not available in the cited public literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. These frequencies correspond to the stretching and bending of chemical bonds.

The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure:

N-H Stretch: The indazole ring contains a secondary amine (N-H) group, which is expected to show a moderate to weak absorption band in the region of 3200-3500 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). The aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). libretexts.org

C=C and C=N Stretch: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic and pyrazole rings are expected in the 1400-1625 cm⁻¹ region. mdpi.comarkat-usa.org

C-Cl Stretch: The vibration associated with the carbon-chlorine bond would be found in the fingerprint region of the spectrum, typically between 850-550 cm⁻¹. libretexts.orgwpmucdn.com

Table 2: Expected Infrared Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Bond Vibration Functional Group
3200 - 3500 N-H Stretch Indazole Ring
3000 - 3100 C-H Stretch Aromatic Ring
2850 - 2960 C-H Stretch Methyl Group
1400 - 1625 C=C / C=N Stretch Aromatic/Indazole Rings

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org It provides detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

In a single-crystal X-ray diffraction experiment, a well-ordered crystal is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule, from which the exact positions of the atoms can be determined. rigaku.com

For this compound, a single-crystal X-ray analysis would provide unequivocal proof of its molecular structure, confirming the substitution pattern on the indazole ring. Although no published crystal structure for this specific compound is available in the searched literature, the parameters that would be determined are well-established.

Table 3: Crystallographic Data Parameters for this compound

Parameter Value
Chemical Formula C₈H₇ClN₂
Formula Weight 166.61 g/mol
Crystal System Not available in published literature
Space Group Not available in published literature
a (Å) Not available in published literature
b (Å) Not available in published literature
c (Å) Not available in published literature
α (°) Not available in published literature
β (°) Not available in published literature
γ (°) Not available in published literature
Volume (ų) Not available in published literature

Indazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. The two primary forms are the 1H-indazole and the 2H-indazole tautomers. The 1H-tautomer is generally considered to be the more stable form and is typically the one that predominates in the solid state for N-unsubstituted indazoles. cdnsciencepub.comnih.gov

Single-crystal X-ray diffraction is the definitive technique to identify the specific tautomer present in the crystalline solid. By precisely locating the atomic positions, the analysis can distinguish the N-H nitrogen from the C=N nitrogen, thereby confirming whether the compound crystallizes as the 1H-tautomer, the 2H-tautomer, or potentially a mixture of both. researchgate.net For this compound, such an analysis would be crucial for a complete understanding of its solid-state structure and hydrogen-bonding patterns. However, to date, no such crystallographic study has been reported in the public domain.

Biological and Pharmacological Investigations of 5 Chloro 4 Methylindazole Mechanism Oriented Research

In Vitro Enzymatic and Receptor Binding Assays

In vitro assays are fundamental in early-stage drug discovery to determine the interaction of a compound with specific biological targets such as enzymes and receptors. This information helps to elucidate the compound's mechanism of action and its potential for therapeutic development.

Enzyme Inhibition Kinetics and Potency Studies (e.g., IC₅₀, Kᵢ determination)

There is no publicly available research data detailing the enzyme inhibition kinetics for 5-Chloro-4-methylindazole. Consequently, specific IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values, which are critical measures of a compound's potency as an enzyme inhibitor, have not been documented for this compound. The determination of these values would require screening against a panel of relevant enzymes to identify any inhibitory activity.

Enzyme Modulation Research

Research specifically investigating the broader modulatory effects of this compound on enzyme activity, beyond direct inhibition, is not found in the available scientific literature. Such studies would explore whether the compound can act as an activator or allosteric modulator of enzymes.

Receptor Binding Affinity Studies (e.g., Kᵢ, IC₅₀ determination)

There is a lack of specific data from receptor binding affinity studies for this compound. Therefore, Kᵢ (binding affinity) and IC₅₀ values that would quantify its binding potency to specific receptors are not available. For instance, while related indazole derivatives have been investigated for their affinity to various receptors, including cannabinoid and serotonin (B10506) receptors, no such data has been published for this compound. wikipedia.orggoogle.comnih.gov

Agonist and Antagonist Profiling in Receptor Systems

In the absence of receptor binding data, the functional activity of this compound as a potential agonist (a substance that initiates a physiological response when combined with a receptor) or antagonist (a substance that interferes with or inhibits the physiological action of another) has not been characterized. Profiling in various receptor systems would be necessary to determine its functional effects.

Cellular Mechanism of Action Studies

Cellular assays are crucial for understanding how a compound affects cellular processes and for validating the targets identified in biochemical assays.

Investigations on Apoptosis Induction Pathways

There are no specific studies in the public domain that have investigated the ability of this compound to induce apoptosis (programmed cell death) in cell lines. Research into its effects on key apoptotic pathways, such as the activation of caspases or the modulation of Bcl-2 family proteins, has not been reported. While other chlorinated heterocyclic compounds have been shown to induce apoptosis, specific findings for this compound are absent from the scientific literature. tandfonline.com

Cell Cycle Modulation Research

Direct studies on the cell cycle modulation effects of this compound are not documented in the current scientific literature. However, the broader class of substituted indazole compounds has been shown to influence cell cycle progression in various cancer cell lines.

Research into novel polysubstituted indazoles has demonstrated their ability to induce cell cycle arrest. nih.gov For instance, certain N-[6-indazolyl]arylsulfonamides were found to cause an arrest of cells in the G2/M phase of the cell cycle. nih.gov Similarly, a study on 6-substituted aminoindazole derivatives identified a compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36), which induced G2/M cell cycle arrest in human colorectal cancer cells (HCT116). rsc.orgresearchgate.netrsc.org In contrast, other indazole derivatives, such as certain 3-amino-N-phenyl-1H-indazole-1-carboxamides, were observed to cause a marked increase of cells in the G0-G1 phase in K562 leukemia cells. nih.gov These findings suggest that the indazole scaffold can be a core component of molecules that interfere with the normal progression of the cell cycle, an important mechanism for anticancer activity. The specific effect and phase of arrest often depend on the substitution pattern on the indazole ring. nih.govnih.gov

Molecular Target Identification and Validation within Cellular Contexts

While the precise molecular targets of this compound have not been identified, the indazole core is a recognized pharmacophore that interacts with a wide array of biological targets, particularly protein kinases. rsc.org

Indazole derivatives have been successfully developed as inhibitors for numerous kinases involved in cancer progression, including Tyrosine Kinases and Serine/Threonine Kinases. rsc.org Commercially available anticancer drugs with an indazole core, such as Axitinib and Pazopanib, target Vascular Endothelial Growth Factor Receptors (VEGFR). rsc.orgnih.gov Other identified targets for various indazole derivatives include:

c-Jun N-terminal kinase (JNK) : Derivatives of 5-(Chloromethyl)-1H-indazole are suggested to act as inhibitors of JNK, a key kinase in inflammatory and stress response pathways. evitachem.com

Anaplastic Lymphoma Kinase (ALK) : The 3-aminoindazole derivative, entrectinib, showed high potency against ALK. nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) : Certain 1H-indazole derivatives have been investigated as potent inhibitors of IDO1, an enzyme involved in immune suppression within the tumor microenvironment. nih.govrsc.orgresearchgate.net

Tubulin : Some indazole-based compounds have been shown to bind to the colchicine-binding site of microtubules, leading to their destabilization. plos.org

Other Kinases : The indazole scaffold has been used to develop inhibitors for a range of other kinases such as Fibroblast Growth Factor Receptors (FGFR), Glycogen Synthase Kinase-3 (GSK-3), and Mitogen-Activated Protein Kinase 1 (MAPK1). rsc.orgmdpi.com

These examples highlight the versatility of the indazole structure in designing targeted therapeutic agents. The specific substitutions on the indazole ring are critical in determining the binding affinity and selectivity for these molecular targets. nih.gov

Preclinical In Vitro Efficacy Research

Antiproliferative Effects on Select Cell Lines (Mechanistic Focus)

There is no specific data on the antiproliferative effects of this compound. However, extensive research has demonstrated the potent antiproliferative activity of various substituted indazole derivatives against a wide range of human cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest. nih.govnih.gov

Studies have reported IC₅₀ values in the low micromolar to nanomolar range for different indazole compounds. For example, a series of polysubstituted indazoles showed IC₅₀ values ranging from 0.64 to 17 µM against A2780 (ovarian) and A549 (lung) cancer cell lines. nih.gov Another study on 6-substituted aminoindazoles reported IC₅₀ values for various derivatives against cell lines such as HCT116 (colorectal), A549 (lung), and MDA-MB-231 (breast), with some compounds showing high potency. rsc.orgrsc.org Nitro-based benzo[g]indazoles have also shown significant activity, with IC₅₀ values between 5 and 15 μM against the NCI-H460 lung carcinoma cell line. doaj.orgresearchgate.net

The following table summarizes the antiproliferative activities of some representative substituted indazole compounds, illustrating the potential of this chemical class.

Table 1: Antiproliferative Activity of Selected Indazole Derivatives

Compound Name Cell Line IC₅₀ (µM) Reference
N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide A2780 (ovarian) 4.21 nih.gov
N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide A549 (lung) 18.6 nih.gov
Polysubstituted Indazole (Cmpd 8c) A2780 (ovarian) 0.64 nih.govresearchgate.net
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine HCT116 (colorectal) 0.4 rsc.orgresearchgate.net
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine A549 (lung) 0.7 rsc.orgrsc.org

This table is for illustrative purposes and shows data for related indazole compounds, not this compound.

Antimicrobial Efficacy Investigations in Bacterial and Fungal Strains (Mechanistic Focus)

Direct research on the antimicrobial efficacy of this compound is not available. However, the indazole scaffold is known to be a component of compounds with significant antibacterial and antifungal properties. nih.govnih.gov The antimicrobial effectiveness is often enhanced by the presence of halogenated and electron-withdrawing substituents on the indazole ring. nih.gov

Studies on various N-methyl-3-aryl indazoles and other derivatives have reported their activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. orientjchem.orgsciensage.info For example, certain indazole derivatives showed potent activity against Xanthomonas campestris at a Minimum Inhibitory Concentration (MIC) of 50 µL, while others were effective against the fungus Candida albicans. orientjchem.orgsemanticscholar.org In another study, novel indazole derivatives linked to triazole and oxadiazole moieties exhibited significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae with MIC values as low as 5.0 µg/mL and 4.1 µg/mL, respectively. researchgate.net Some substituted indazoles have also been found to inhibit bacterial DNA gyrase B, suggesting a potential mechanism for their antibacterial action. researchgate.net

The table below presents the antimicrobial activities of selected indazole derivatives against various microbial strains.

Table 2: Antimicrobial Activity of Selected Indazole Derivatives

Compound Class/Name Microbial Strain MIC (µg/mL) Reference
Indazole-triazole-oxadiazole (Cmpd 3e) S. aureus 5.0 researchgate.net
Indazole-triazole-oxadiazole (Cmpd 5c) K. pneumoniae 4.1 researchgate.net
Nitro-based benzo[g]indazole (Cmpd 13b) N. gonorrhoeae 62.5 doaj.orgresearchgate.net
Substituted Indazole (Cmpd I5) S. aureus 50 researchgate.net

This table is for illustrative purposes and shows data for related indazole compounds, not this compound.

Interaction with Biomolecules

DNA Interaction Studies

Specific studies detailing the interaction of this compound with DNA have not been reported. However, the interaction between various indazole derivatives and DNA is a known area of investigation, as such interactions are a common mechanism of action for chemotherapeutic agents. researchgate.net

Protein Binding and Interaction Analyses

Following a comprehensive review of publicly available scientific literature, no specific data regarding the protein binding and interaction analyses of the chemical compound This compound could be identified.

Extensive searches were conducted to locate detailed research findings, including data on specific protein targets, binding affinities, dissociation constants, or any form of interaction analysis for this particular compound. However, these searches did not yield any relevant results.

While research has been published on the protein interactions of related indazole and imidazole (B134444) derivatives, the strict adherence to the subject compound, as per the user's instructions, precludes the inclusion of any such tangential information. The focus remains solely on "this compound," for which there is a notable absence of data in the specified area of investigation within the public domain.

Therefore, due to the lack of available information, the generation of detailed research findings and data tables for the protein binding and interaction analyses of this compound is not possible at this time.

Structure Activity Relationship Sar Studies of 5 Chloro 4 Methylindazole Derivatives

Influence of Halogenation on Biological Activity

Halogenation is a key strategy in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic properties. In the context of indazole derivatives, the placement and nature of halogen substituents on the aromatic ring significantly impact biological activity. rsc.org The 5-chloro group in the 5-chloro-4-methylindazole scaffold plays a critical role, primarily through its electronic and steric effects.

Research into various indazole-based inhibitors has shown that halogen substitution at the C5 position is often favorable. The chloro group is electron-withdrawing, which can alter the electronic density of the indazole ring system and influence its ability to form key interactions, such as hydrogen bonds or halogen bonds, with target proteins. Studies comparing different halogens have revealed that potency can be fine-tuned. For instance, in one series of indazole derivatives, a bromo substitution at the R¹ position was found to be more potent than various alkyl substitutions. nih.gov In another series of kinase inhibitors, replacing a hydrogen with a fluorine atom at the 5-position of the indazole ring was a critical modification in developing highly selective inhibitors. nih.gov

The influence of the halogen's position is also paramount. SAR analysis of certain 1H-indazole derivatives revealed that substituent groups at the 4- and 6-positions played a crucial role in inhibitory activity. mdpi.com The presence of a chlorine atom can also enhance binding through specific halogen bonding interactions with the target enzyme, a strategy that has been explicitly used in the design of indazole-based inhibitors.

The following table illustrates the effect of halogen substitution on the biological activity of a representative series of indazole derivatives.

Compound IDIndazole Ring SubstitutionR GroupBiological Activity (IC₅₀)
A 5-H4-Fluorobenzyl> 20 µM
B 5-Chloro4-Fluorobenzyl5.8 µM
C 5-Bromo4-Fluorobenzyl1.78 µM
D 5-Chloro3-Fluorobenzyl34.5 µM

This table is a representative example compiled from SAR principles discussed in the literature. nih.govrsc.org IC₅₀ values indicate the concentration of the compound required to inhibit a specific biological process by 50%. A lower IC₅₀ value indicates higher potency.

Impact of Methyl Substitution on Pharmacological Profile

The methyl group at the C4 position of the this compound scaffold is not merely a passive substituent; it actively contributes to the molecule's pharmacological profile. Its primary influence is steric, where it can help to orient the molecule within a binding pocket to achieve optimal interactions, or it can provide favorable hydrophobic contacts with nonpolar amino acid residues. nih.gov

Studies have shown that the addition of a methyl group to the phenyl ring of an indazole can lead to a remarkable increase in activity. nih.gov For example, one study demonstrated a nearly five-fold increase in potency upon addition of a methyl group to the indazole ring of a GSK-3 inhibitor. nih.gov However, the position of the methyl group is critical. SAR studies on anticancer agents showed that introducing a methyl group at the C3 position of the indazole ring led to potent toxicity against HCT116 colon cancer cells. rsc.org Conversely, removing the methyl group from the C3 position generally caused a reduction in toxicity for most derivatives in that series. rsc.org

Furthermore, methylation at the N1 or N2 position of the indazole nitrogen also profoundly affects activity. Relocating a methyl group from N1 to N2 was found to decrease the anti-proliferative activity in one series of compounds, indicating that the N1-H may be a critical hydrogen bond donor for target engagement. rsc.org The 4-methyl group, specifically, can play a crucial role in establishing selectivity for certain kinase targets by occupying a specific hydrophobic pocket.

The table below provides a comparative look at how methyl group positioning can affect biological outcomes in a hypothetical series based on published SAR findings.

Compound IDScaffoldMethyl Group PositionOther SubstituentsBiological Activity (IC₅₀)
E 5-ChloroindazoleNone-3.0 µM
F 5-Chloroindazole4-Methyl-0.64 µM
G 5-Chloroindazole3-Methyl-1.5 µM
H 5-Chloro-4-methyl-2H-indazole2-Methyl (on Nitrogen)->10 µM

This table is a representative example compiled from SAR principles discussed in the literature. nih.govrsc.org A lower IC₅₀ value indicates higher potency.

Effect of Indazole Ring System Modifications on Activity

The indazole ring system itself is fundamental to the biological activity of these derivatives, often serving as the core anchor that binds to the target protein. mdpi.com Modifying or replacing this bicyclic heterocycle with a bioisostere (a different chemical group with similar physical or chemical properties) can lead to a dramatic loss of activity, highlighting the scaffold's importance.

One of the most common reasons for the indazole ring's efficacy is its ability to act as a "hinge-binder" in the ATP-binding site of kinases. chim.it The N1-H and N2 atoms of the pyrazole (B372694) portion of the ring can form critical hydrogen bonds with backbone atoms in the hinge region of the kinase, which is a highly conserved structural motif.

A clear example of the indazole ring's importance comes from a study on PI3Kα inhibitors. When the indazole ring of a potent inhibitor was replaced with its isosteric pyrazolopyridine analog, a 10-fold loss of activity was observed. nih.gov This demonstrates that even subtle changes to the ring's electronics and hydrogen bonding capacity, such as replacing a carbon atom with a nitrogen atom, can disrupt the precise interactions required for high-affinity binding. Other related heterocyclic scaffolds like benzimidazole (B57391) or benzisoxazole, while structurally similar, may not present the hydrogen bond donors and acceptors in the optimal geometry, further underscoring the privileged nature of the indazole scaffold for certain targets. mdpi.comnih.gov

Compound IDScaffoldR GroupTargetBiological Activity (IC₅₀)
I 3-Ethynyl-1H-indazole PyridinePI3Kα361 nM
J 3-Ethynyl-1H-pyrazolopyridine PyridinePI3Kα3.05 µM (3050 nM)

Data sourced from a study on PI3K inhibitors. nih.gov A lower IC₅₀ value indicates higher potency. The nearly 10-fold increase in IC₅₀ for compound J illustrates the negative impact of modifying the core indazole ring.

Derivatization Strategies for Enhanced Selectivity and Potency (Mechanistic Basis)

Beyond simple substitutions, more complex derivatization strategies are employed to enhance the potency and, crucially, the selectivity of indazole-based compounds. These strategies are mechanistically driven, designed to exploit specific features of the target protein's binding site.

A primary strategy involves extending a substituent from the indazole core to access adjacent binding pockets. The indazole ring anchors the molecule in the hinge region, and a carefully designed side chain can then reach into a nearby hydrophobic pocket or form additional hydrogen bonds with solvent-exposed residues. For example, in a series of VEGFR-2 inhibitors, adding groups capable of forming hydrogen bonds, such as amides and sulfonamides, resulted in significantly enhanced activity compared to derivatives with simple hydrophobic groups. nih.govresearchgate.net This is because the added groups could form favorable interactions with amino acids near the primary ATP binding site.

Another advanced strategy is the creation of covalent inhibitors. This involves incorporating a reactive group, or "warhead," into the molecule that can form a permanent covalent bond with a specific, non-catalytic amino acid residue (often a cysteine) near the binding site. A study on RSK2 inhibitors designed a derivative with a cyanoacrylamide group attached to the indazole scaffold. chim.it This group was positioned to react with a nearby cysteine residue, forming a covalent bond and leading to highly potent and selective inhibition. chim.it

Finally, selectivity is often achieved by exploiting differences in the amino acid sequences of kinase active sites. While the ATP hinge region is highly conserved, surrounding areas can vary. Derivatization with bulky or specifically shaped groups can create compounds that fit well into the active site of the desired target kinase but clash sterically with the active sites of off-target kinases, thus improving the selectivity profile. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-4-methylindazole, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves multi-step heterocyclic synthesis. For example, analogous indazole derivatives are synthesized via cyclization of hydrazides under reflux in polar aprotic solvents like DMSO (18–24 hours), followed by purification using water-ethanol crystallization . Optimization includes adjusting molar ratios, solvent polarity (e.g., ethanol vs. methanol/glacial acetic acid mixtures), and reaction time to improve yield (typically 65–80%) . Sonication can reduce reaction times to 2–20 minutes by enhancing reagent interaction .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Elemental analysis to confirm empirical composition.
  • NMR (¹H/¹³C) to verify substitution patterns and aromatic proton environments .
  • Mass spectrometry (MS) to identify molecular ion peaks and fragmentation patterns .
  • IR spectroscopy to detect functional groups like N-H or C-Cl bonds .
    • For purity, HPLC with UV detection is recommended, though third-party validation may be required for proprietary compounds lacking published analytical data .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves (inspected for integrity), chemical-resistant suits, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of vapors or dust.
  • Waste disposal : Segregate hazardous waste and collaborate with certified biohazard disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Systematic review : Aggregate data from PubMed, ECHA, and specialized databases (e.g., NIST Chemistry WebBook) using Boolean search terms like "(this compound) AND (bioactivity OR pharmacokinetics)" to identify discrepancies .
  • Experimental replication : Reproduce assays (e.g., anticonvulsant MES tests ) under standardized conditions, controlling variables like dosing intervals and animal models.
  • Meta-analysis : Apply statistical tools to assess heterogeneity across studies, focusing on outliers in IC₅₀ values or toxicity profiles .

Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., benzodiazepine receptors) using software like AutoDock Vina, correlating binding affinity with experimental IC₅₀ data .
  • Retrosynthetic analysis : Tools like Synthia or Reaxys can propose feasible pathways for derivatization, prioritizing steps with high atom economy .

Q. How should researchers design experiments to evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, then monitor degradation via HPLC .
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf life from accelerated stability data.
  • Excipient compatibility : Test interactions with common pharmaceutical excipients (e.g., lactose, PVP) using DSC and FTIR to identify destabilizing combinations .

Data Management and Literature Strategies

Q. What advanced search techniques improve the retrieval of relevant studies on this compound?

  • Methodological Answer :

  • Aggregated search : Combine SciFinder, Reaxys, and PubMed with filters for publication type (e.g., "clinical trial" or "synthesis") and date (post-2020 for recent methodologies) .
  • Citation chaining : Use tools like Web of Science to trace forward/backward citations of seminal papers (e.g., anticonvulsant studies ).
  • Alerts : Set up Google Scholar alerts with keywords like "this compound AND (crystallography OR ADMET)" .

Q. How can researchers address gaps in mechanistic studies for this compound-mediated reactions?

  • Methodological Answer :

  • Isotopic labeling : Use deuterated or ¹³C-labeled analogs to track reaction pathways via MS or NMR .
  • Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps .
  • In situ monitoring : Employ techniques like ReactIR to detect transient intermediates during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.